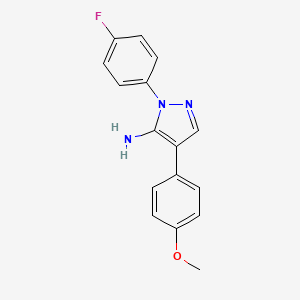
P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N'-(phenylmethylidene)phosphinic hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide is a complex organic compound that features aziridine, nitrophenyl, and phosphinic hydrazide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide typically involves multi-step organic reactions. The starting materials might include aziridine derivatives, nitrophenyl compounds, and phosphinic hydrazides. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions could vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. The aziridine ring is known for its ability to interact with DNA, making it a candidate for anticancer research.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the nitrophenyl group suggests potential activity as an antimicrobial or anticancer agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide would depend on its specific application. For example, if used as an anticancer agent, it might interact with DNA to inhibit cell division. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Similar compounds might include other aziridine derivatives, nitrophenyl compounds, and phosphinic hydrazides. Examples include:
- Aziridine-2-carboxylic acid
- 4-Nitrophenylhydrazine
- Diphenylphosphinic hydrazide
Uniqueness
What sets P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide apart is the combination of these functional groups in a single molecule. This unique structure could confer specific reactivity and biological activity that is not observed in simpler compounds.
特性
分子式 |
C17H18N5O3P |
|---|---|
分子量 |
371.3 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]-N-[bis(aziridin-1-yl)phosphoryl]-4-nitroaniline |
InChI |
InChI=1S/C17H18N5O3P/c23-22(24)17-8-6-16(7-9-17)21(18-14-15-4-2-1-3-5-15)26(25,19-10-11-19)20-12-13-20/h1-9,14H,10-13H2/b18-14+ |
InChIキー |
WMQSKGCNDFECNX-NBVRZTHBSA-N |
異性体SMILES |
C1CN1P(=O)(N2CC2)N(C3=CC=C(C=C3)[N+](=O)[O-])/N=C/C4=CC=CC=C4 |
正規SMILES |
C1CN1P(=O)(N2CC2)N(C3=CC=C(C=C3)[N+](=O)[O-])N=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)


![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)

![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)


![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)
![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)


